The presence of rotatable bonds in N-{2-[(Benzylamino)carbonyl]phenyl}nicotinamide suggests conformational flexibility. Techniques like dipole moment measurements, infrared (IR) spectroscopy, and Density Functional Theory (DFT) calculations can be employed to study the preferred conformations and their relative energies [].
Crystal structure analysis using X-ray diffraction can provide detailed information about bond lengths, bond angles, and intermolecular interactions. This information is crucial for understanding molecular packing, solid-state properties, and potential binding interactions [, , , ].
The presence of amide and pyridine moieties in N-{2-[(Benzylamino)carbonyl]phenyl}nicotinamide suggests its potential to form both intra- and intermolecular hydrogen bonds. These interactions play a crucial role in determining molecular conformation, crystal packing, and biological activity. [, , , ]
Structurally similar compounds have shown inhibitory activity against various kinases, suggesting that this compound may possess similar potential. The exact mechanism of kinase inhibition, whether it targets the ATP-binding site or the substrate-binding site, would require further investigation [].
Some benzamide derivatives exhibit antimelanogenic activity by inhibiting tyrosinase, a key enzyme involved in melanin synthesis. This inhibition may occur through direct interaction with the enzyme's catalytic site or through copper chelation, as tyrosinase is a copper-containing enzyme [].
Numerous studies in the dataset highlight the potential of benzamide derivatives as anticancer agents [, , , ]. Mechanisms often involve inhibiting angiogenesis (formation of new blood vessels), a crucial process in tumor growth and metastasis. Targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis, is a promising strategy in anticancer drug development.
The antimelanogenic activity of some benzamide derivatives [] suggests potential applications in treating hyperpigmentation disorders like melasma and post-inflammatory hyperpigmentation. These compounds could reduce melanin production by inhibiting tyrosinase activity.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: